molecular formula C14H14N6OS B2637678 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide CAS No. 2034295-95-7

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide

Cat. No.: B2637678
CAS No.: 2034295-95-7
M. Wt: 314.37
InChI Key: XHXNXGODYSBZSG-UHFFFAOYSA-N
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Description

“N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide” is a chemical compound . It is an off pale yellow solid .


Synthesis Analysis

The synthesis of related compounds involves aromatic nucleophilic substitution . The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum in DMSO shows multiple peaks, indicating the presence of various types of hydrogen atoms in the molecule . The 13C-NMR spectrum also shows multiple peaks, indicating the presence of various types of carbon atoms .


Physical And Chemical Properties Analysis

This compound is an off pale yellow solid . It has a melting point of 188–189 °C . The 1H-NMR and 13C-NMR spectra provide information about the types of hydrogen and carbon atoms present in the molecule .

Scientific Research Applications

Synthesis and Characterization

The compound "N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)thiophene-3-carboxamide" and its derivatives are synthesized and characterized for various biological and chemical properties. For instance, novel heterocyclic compounds incorporating the thiophene and triazolo[4,3-a]pyrazin moieties have been synthesized and characterized, demonstrating potential as insecticidal agents against cotton leafworm (Spodoptera littoralis) and as antimicrobial agents. These compounds have been characterized using various spectral analyses such as IR, MS, 1H NMR, 13C NMR, DEPT, H-H COSY, HMBC, and HSQC, ensuring their structural integrity and potential biological efficacy (Soliman et al., 2020), (Fadda et al., 2017).

Biological Activity

Various derivatives of this compound have shown significant biological activity. For instance, some derivatives have shown potent toxic effects against pests, with certain sulfonamides bearing thiazole moiety demonstrating high toxicity indices. Additionally, some derivatives have exhibited antibacterial and antifungal activities, with certain compounds proving more potent than standard drugs against specific pathogens (Patel & Patel, 2015), (Mabkhot et al., 2016).

Chemical Properties and Synthesis Methods

The compound and its derivatives are involved in complex chemical reactions, leading to the synthesis of various heterocyclic systems. These synthetic pathways are not only fascinating from a chemical standpoint but also critical for understanding the compound's versatility in forming bioactive molecules. For instance, derivatives such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c]triazines have been synthesized, showcasing the compound's adaptability in forming biologically active structures (Abdelriheem et al., 2017), (Prakash et al., 2011).

Applications in Pharmaceuticals and Drug Discovery

The compound's derivatives are also explored for their potential applications in drug discovery, especially for their antimicrobial and antitumor properties. For example, certain derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, showing comparable inhibition effects to standard drugs. This highlights the compound's potential in contributing to new therapeutic agents (Riyadh, 2011), (Abdelhamid et al., 2016).

Safety and Hazards

This compound should be considered hazardous until further information becomes available. It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

Future Directions

Future research could focus on further exploring the synthesis, properties, and potential applications of this compound. For instance, the synthesis of related compounds could be optimized, and the properties of this compound could be studied in more detail .

Properties

IUPAC Name

N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6OS/c21-14(10-2-6-22-8-10)17-11-1-4-19(7-11)12-13-18-16-9-20(13)5-3-15-12/h2-3,5-6,8-9,11H,1,4,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHXNXGODYSBZSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CSC=C2)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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